molecular formula C26H29FN4O B2809725 {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone CAS No. 1326877-44-4

{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone

Cat. No. B2809725
M. Wt: 432.543
InChI Key: DVRVSYWNJZUBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a quinoline ring, a piperazine ring, and a piperidine ring . The compound is likely to be used in research and development of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinoline ring, a piperazine ring, and a piperidine ring . The presence of these rings suggests that the compound may have interesting chemical properties and potential biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds are known to undergo various chemical reactions. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Scientific Research Applications

Synthesis and Structural Analysis

The compound {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone, due to its structural complexity and potential bioactivity, has been a subject of synthesis and structural exploration in the scientific community. For instance, the photochemistry of related quinolone compounds, such as ciprofloxacin, has been studied to understand their behavior under light irradiation, revealing insights into substitution reactions and molecular stability in various conditions (Mella, Fasani, & Albini, 2001). Similarly, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles have provided detailed information on molecular stability and intermolecular interactions, which are critical for understanding the potential applications of such compounds in medicinal chemistry (Benaka Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Derivatives of fluoroquinolones, including those structurally related to the queried compound, have shown promising antimicrobial and antitubercular activities. For example, mefloquine derivatives have been identified for their crystal structures and anti-tubercular activities, highlighting the potential of quinoline derivatives in treating tuberculosis (Wardell et al., 2011). Moreover, fluoroquinolone compounds synthesized with variations such as the introduction of piperazinyl and piperidinyl groups have been evaluated for their in vitro antibacterial and antifungal activities, further supporting the potential of such compounds in the development of new antimicrobial agents (Rameshkumar et al., 2003).

Antitumor and Anticancer Activities

The exploration of fluoroquinolone derivatives extends into the realm of anticancer research, with some compounds demonstrating significant antitumor activities. The synthesis and structural analysis of compounds bearing quinoline and piperazine components have led to the identification of potential antitumor agents, as evidenced by their in vitro activities against cancer cell lines (Mamedov et al., 2022). This line of research is crucial for developing novel chemotherapeutic options with improved efficacy and selectivity.

properties

IUPAC Name

[6-fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O/c1-19-6-5-7-21(16-19)29-12-14-30(15-13-29)25-22-17-20(27)8-9-24(22)28-18-23(25)26(32)31-10-3-2-4-11-31/h5-9,16-18H,2-4,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRVSYWNJZUBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.